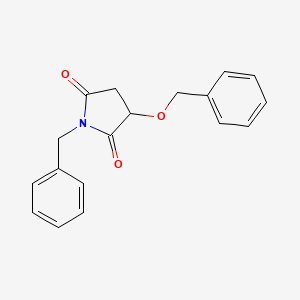![molecular formula C11H13NO B13668601 6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and oxygen atoms, which imparts unique chemical properties. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of an ethynylaniline derivative through Sonogashira coupling.
Pseudo-Intramolecular Hydrohalogenation: This step involves the hydrohalogenation of the ethynylaniline derivative in a syn-selective manner, forming a haloalkene intermediate.
Ring Construction: The dibenzazepine ring is constructed via Buchwald–Hartwig coupling.
Final Arylation: The final step involves arylation at the 10-position using Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5H-Dibenz[b,f]azepine, 10,11-dihydro-: This compound shares a similar benzazepine structure but differs in the position and type of substituents.
5H-Dibenz[b,e]azepine, 6,11-dihydro-: Another similar compound with variations in the ring structure and substituents.
Uniqueness
6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature may impart distinct chemical and biological properties compared to other benzazepine derivatives.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
6-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-5-9-11(8)10(13)6-3-7-12-9/h2,4-5,12H,3,6-7H2,1H3 |
InChIキー |
OXJVVBGDUPETFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=O)CCCNC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



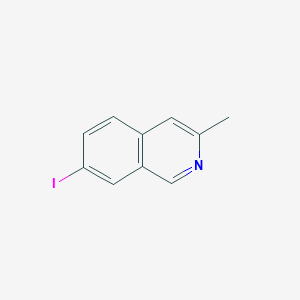


![2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13668560.png)

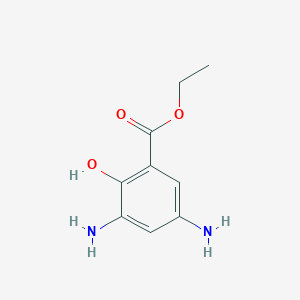
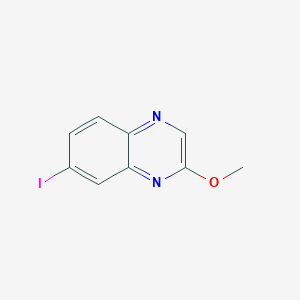
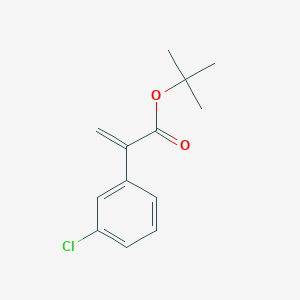
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)

